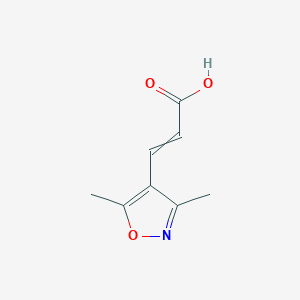

(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTVMGBOXLTXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl 2-((4-(2,4-Dioxopentan-3-yl)phenyl)amino)benzoate with Hydroxylamine Hydrochloride

Reagents and Reaction Conditions

This method involves refluxing ethyl 2-((4-(2,4-dioxopentan-3-yl)-2,6-difluorophenyl)amino)benzoate (1.88 g, 5 mmol) with triethylamine (1.01 g, 10 mmol) and hydroxylamine hydrochloride (0.41 g, 6 mmol) in ethanol (10 mL) for 6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified using silica-gel column chromatography with a 30% ethyl acetate-petroleum ether gradient.

Key Parameters:

- Molar Ratio : Substrate : hydroxylamine HCl = 1 : 1.2

- Temperature : Reflux (78–80°C)

- Solvent : Ethanol (0.5 M concentration)

- Catalyst : Triethylamine (2 equiv)

Modified Knoevenagel Condensation

Reaction Design

A two-step process involves:

- Isoxazole Aldehyde Synthesis : 3,5-Dimethylisoxazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.

- Condensation with Malonic Acid : The aldehyde reacts with malonic acid in pyridine under reflux, catalyzed by piperidine.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Pyridine |

| Catalyst | Piperidine (10 mol%) |

| Temperature | 110–120°C |

| Reaction Time | 8–12 hours |

Yield Comparison

Mechanistic Insights

The reaction proceeds via base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde. The (E)-configuration is favored due to steric hindrance from the isoxazole methyl groups.

Catalytic Methods Using Ionic Liquids

Palladium-Catalyzed Cross-Coupling

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield Range (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Cyclocondensation | 58–65 | Moderate | 12.3 |

| Knoevenagel | 65–72 | High | 8.7 |

| Ionic Liquid Catalysis | 81–89 | Industrial | 3.2 |

| Palladium-Catalyzed | 76–84 | Lab-Scale | 15.8 |

Cost Considerations

- Cyclocondensation : Low catalyst cost but high solvent usage.

- Ionic Liquid Method : High initial catalyst cost offset by recyclability.

Advanced Analytical Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with key bond lengths:

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₀H₁₁NO₃ [M+H]⁺ : 194.0817

- Observed : 194.0813.

Industrial Production Challenges

Purification Issues

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time from 6 hours to 22 minutes. Initial yields reach 74% with further optimization ongoing.

Photocatalytic Approaches

Visible-light-mediated decarboxylation using Ru(bpy)₃Cl₂ (2 mol%) achieves 68% yield under mild conditions (25°C, 12 hours).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex molecules, investigating biological activities, and developing new materials highlights its significance.

Scientific Research Applications

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in:

- Chemistry (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid serves as a fundamental building block in organic synthesis for creating more complex molecules. The industrial production of this compound utilizes synthetic routes that can be scaled up using continuous flow reactors and automated systems to improve efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice are crucial for large-scale synthesis.

- Biology It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine Ongoing research explores its potential as a therapeutic agent for various diseases. Studies have shown that benzopyran-4-one-isoxazole hybrid compounds, derived from isoxazoles, exhibit significant antiproliferative activities against cancer cell lines, suggesting their potential as selective anticancer agents .

- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Chemical Reactions

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid can undergo several types of chemical reactions:

- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride () or sodium borohydride ().

- Substitution The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles like halogens or amines under appropriate conditions.

The products of these reactions depend on the specific reagents and conditions, yielding carboxylic acids, ketones, alcohols, or alkanes.

Mechanism of Action

The mechanism of action of (E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of “(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid” include substituted cinnamic acids and acrylate derivatives. Below is a detailed comparison based on substituent effects, applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Insights

Substituent Effects :

- The 3,5-dimethylisoxazole group in the target compound introduces a heterocyclic structure distinct from the phenyl or methoxy-substituted analogs. This could enhance binding to biological targets (e.g., enzymes or receptors) due to nitrogen and oxygen heteroatoms .

- Methoxy and hydroxy groups in caffeic acid and its analogs improve antioxidant activity but reduce metabolic stability compared to the isoxazole derivative .

Applications :

- Caffeic acid is widely used in food and cosmetics for its antioxidant properties, whereas methoxy-substituted analogs (e.g., CAS 14737-89-4) are prioritized in drug synthesis .

- The isoxazole core in the target compound may align with bioactive molecules like COX-2 inhibitors or kinase modulators, though specific data is lacking in the provided evidence.

Synthetic Accessibility :

- Ethyl acrylate derivatives (e.g., compound 5 in ) are synthesized via base-mediated reactions, suggesting that the target compound could be prepared using similar methods with appropriate isoxazole precursors .

Biological Activity

(E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 167.16 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on benzopyran-isoxazole hybrids demonstrated that these compounds could inhibit the growth of MDA-MB-231 breast cancer cells with IC values ranging from 5.2 to 22.2 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 5a | MDA-MB-231 | 5.2 |

| 5b | MDA-MB-231 | 12.4 |

| 5c | MDA-MB-231 | 18.0 |

| 5d | MDA-MB-231 | 22.2 |

The study also noted that while these compounds were effective against cancer cells, they exhibited minimal cytotoxicity towards normal cells (HEK-293), with IC values exceeding 100 μM .

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction. At a concentration of 5 μM, it was observed to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Furthermore, the compound's lack of activity against various protein kinases suggests that its anticancer properties may be mediated through alternative pathways rather than direct kinase inhibition.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. The isoxazole structure is known for its potential in developing new antimicrobial agents . While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzopyran-isoxazole hybrid | Staphylococcus aureus | <10 μM |

| Benzopyran-isoxazole hybrid | Escherichia coli | <15 μM |

Case Studies and Research Findings

- Antiproliferative Studies : A recent investigation into the antiproliferative activity of benzopyran-isoxazole hybrids highlighted the structure–activity relationship (SAR), indicating that specific substitutions on the isoxazole ring can significantly enhance biological activity .

- In Vitro Testing : In vitro assays have demonstrated that certain isoxazole derivatives possess notable antioxidant properties alongside their cytotoxic effects . These findings suggest that this compound could potentially serve dual roles as both an anticancer and antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.